molecular formula C5H3IN4O B115655 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 142189-88-6

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B115655
CAS RN: 142189-88-6
M. Wt: 262.01 g/mol
InChI Key: ISUILBBWIFGVFS-UHFFFAOYSA-N
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Description

“3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C5H4IN5 . It belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their biological activities .


Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidines involves several steps. In one study, a series of novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer activity . Another study designed and synthesized 35 new pyrazolo[4,3-d]pyrimidine compounds and evaluated their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . It’s important to note that the structure can also be analyzed using various computational methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . These properties include its molecular weight, structure, and more.

Scientific Research Applications

Anticancer Properties

The compound has been utilized in the synthesis of analogs showing potential as anticancer agents. Specifically, 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, developed through a microwave-assisted strategy, demonstrated notable anticancer activity against various human cancer cell lines. These compounds work through apoptosis mechanisms and inhibit mTOR with nanomolar potency (Reddy et al., 2014).

Synthesis of N-alkylated Pyrazolo[3,4-d]pyrimidine Analogs

A study focused on the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs revealed their inhibitory properties against acetylcholinesterase and carbonic anhydrase. The use of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in these syntheses highlighted its role in producing biologically active compounds (Aydin et al., 2021).

Novel Derivatives as Anticancer and Anti-5-lipoxygenase Agents

A series of novel pyrazolopyrimidines derivatives, including those synthesized using 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-7-one, were found to exhibit anticancer properties. These compounds were tested for their cytotoxicity against various cancer cell lines and showed promising results, especially in 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activity

The compound has been incorporated into the synthesis of novel pyrazole derivatives with antimicrobial and anticancer properties. These derivatives showed higher activity than some reference drugs in in vitro tests, highlighting the compound's utility in developing potent antimicrobial and anticancer agents (Hafez et al., 2016).

Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones

The compound's utility extends to the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which have potential applications in medicinal chemistry. These compounds were synthesized using a catalytic process, demonstrating the compound's versatility in pharmaceutical research (Mohammed et al., 2015).

Future Directions

The future directions for “3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one” and related compounds could involve further exploration of their antiviral and anticancer activities . Additionally, the design and synthesis of novel pyrazolo[4,3-d]pyrimidines could be a promising area of research .

properties

IUPAC Name

3-iodo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUILBBWIFGVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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